

Application Notes: Techniques for Labeling Nerve Tissue with Oxazine Derivatives

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Compound of Interest

Compound Name: Oxazine 750

Cat. No.: B1220077

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Iatrogenic nerve injury is a significant complication across numerous surgical specialties, leading to potential morbidity, including chronic pain, numbness, or paralysis.[1][2] The intraoperative identification of nerves, which often relies on gross appearance and anatomical landmarks, can be challenging even for experienced surgeons.[1][3] Fluorescence-guided surgery (FGS) presents a promising solution by enhancing the direct visualization of nerve tissues in real-time.[2][3] Oxazine derivatives, a class of fluorescent dyes, have emerged as effective contrast agents for this purpose. Notably, derivatives like Oxazine 4 have demonstrated high nerve specificity in preclinical models.[2][4] The development of near-infrared (NIR) emitting oxazine-based fluorophores is a key goal, as NIR light (650-900 nm) offers deeper tissue penetration and reduced autofluorescence, making it ideal for visualizing nerves that are not on the surface.[5][6][7]

Principle of Nerve Labeling: The precise mechanism of nerve-specific uptake for oxazine dyes is still under investigation, but it is hypothesized to be driven by their physicochemical properties. The relatively low molecular weight and optimal lipophilicity (as indicated by the partition coefficient, logD) of certain derivatives are thought to facilitate passage across the blood-nerve barrier.[1] Once across the barrier, these cationic and lipophilic molecules preferentially accumulate in the lipid-rich myelin sheath that insulates many peripheral nerves. This accumulation results in a strong fluorescent signal that demarcates the nerve from surrounding tissues like muscle and fat.

Quantitative Data: Comparison of Nerve-Labeling Fluorophores

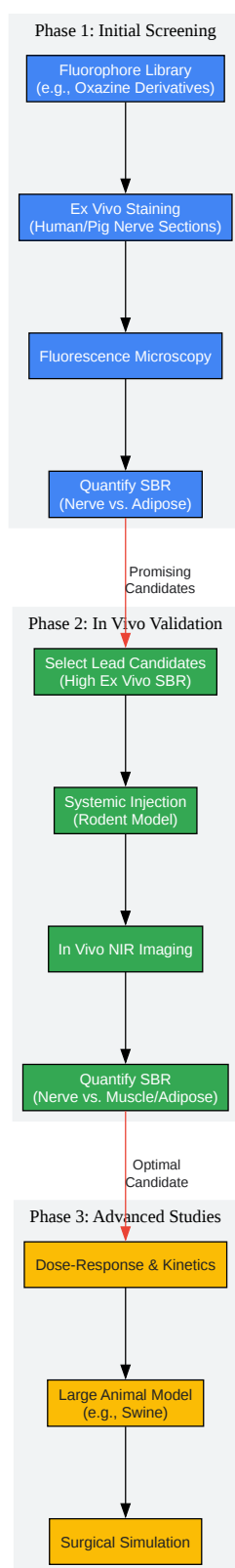
A screening of various oxazine derivatives and other fluorophores was conducted to evaluate their nerve-specific fluorescence and uptake in undesired adipose tissue. The following table summarizes the key properties and performance of these agents based on ex vivo and in vivo studies.

Fluorophore	Molecular Weight (MW)	logD (pH 7.4)	Peak Absorbance (nm)	Peak Emission (nm)	Ex Vivo SBR (Nerve vs. Adipose)	In Vivo SBR (Nerve vs. Adipose)
Oxazine 1	471.99	0.82	616	635	++	+
Oxazine 4	395.84	3.38	616	635	+++	+++
Oxazine 170	431.87	3.94	625	650	+	+
Oxazine 750	469.92	4.67	676	684	+	-
Rhodamine 800	495.95	0.43	697	710	+	-
BMB (Control)	322.44	3.94	365	450	-	-

Signal-to-Background Ratio (SBR) is quantified as: - (< 1), + (1 to 2), ++ (2 to 3), +++ (> 3).^[5]
^[8] Data compiled from studies on human and pig nerve tissue ex vivo and rat models in vivo.
^[5]^[8]

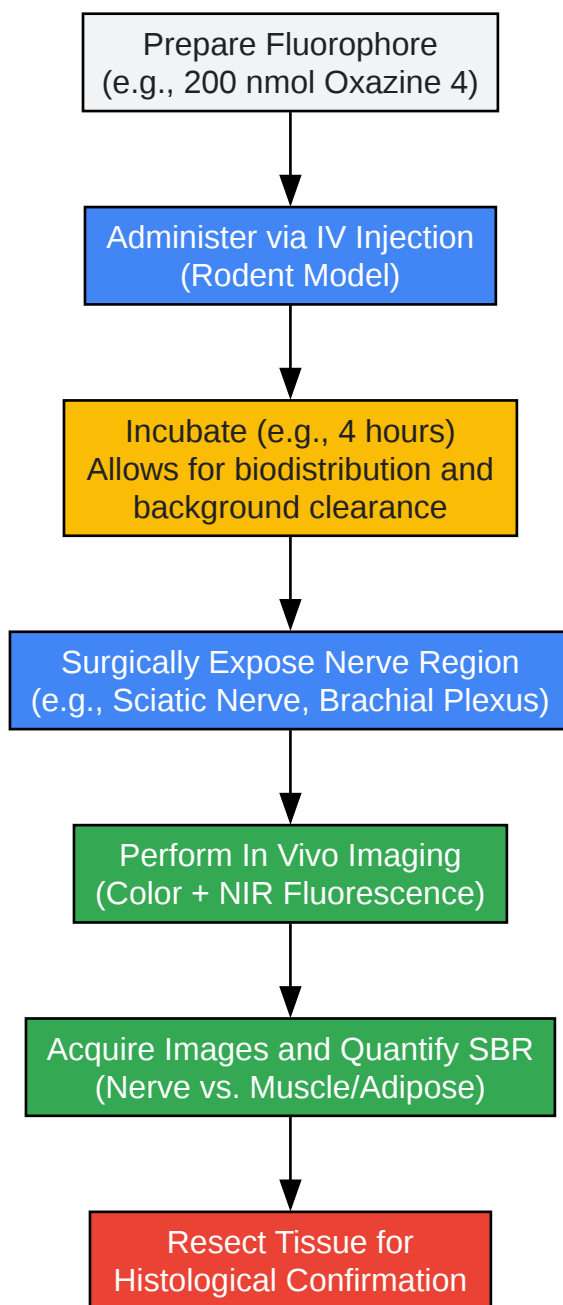
Visualizations and Workflows

A systematic approach is crucial for identifying and validating potential nerve-specific contrast agents. The following diagrams illustrate the logical and experimental workflows.



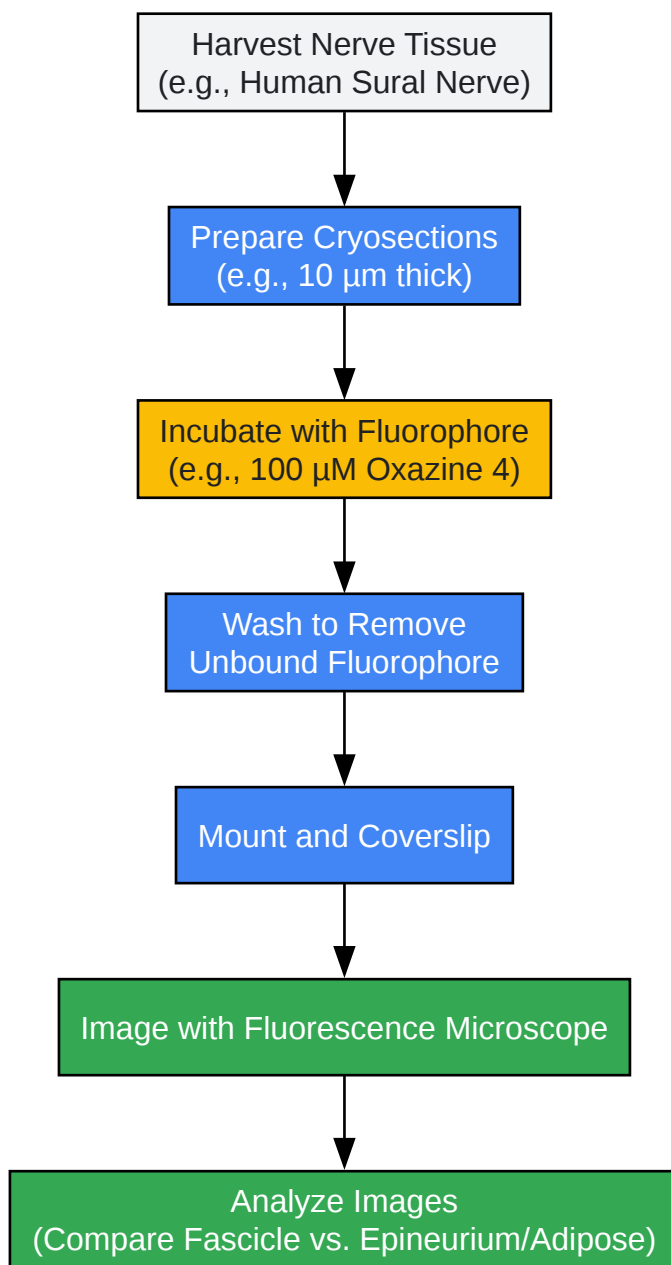
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Caption: Logical workflow for screening nerve-specific fluorophores.



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Caption: Experimental workflow for in vivo systemic administration.



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Caption: Experimental workflow for ex vivo tissue staining.

Experimental Protocols

Protocol 1: Ex Vivo Staining of Nerve Tissue Cross-Sections

Objective: To screen fluorophores for nerve-specific fluorescence on fixed tissue sections.

Materials and Reagents:

- Human or porcine nerve tissue (e.g., sural or sciatic nerve).
- Phosphate-buffered saline (PBS).
- 2% Paraformaldehyde for fixation.
- Tissue-Tek O.C.T. compound.
- Cryostat.
- Microscope slides.
- Oxazine derivative stock solution (e.g., 10 mM in DMSO).
- Fluorescence microscope with appropriate filter sets.

Procedure:

- Tissue Preparation: Harvest fresh nerve tissue and immediately fix in 2% paraformaldehyde for 30 minutes.[\[9\]](#)
- Cryoprotection & Freezing: Mount the fixed tissue in O.C.T. compound and flash-freeze in liquid nitrogen.[\[9\]](#)
- Sectioning: Using a cryostat, cut 10 μ m thick cross-sections of the nerve tissue and mount them on microscope slides.[\[9\]](#)
- Staining: Prepare a 100 μ M working solution of the Oxazine derivative in PBS. Cover the tissue section with the staining solution and incubate for a specified time (e.g., 5-15 minutes) at room temperature in the dark.[\[5\]](#)[\[8\]](#)
- Washing: Gently wash the slides three times with PBS to remove unbound dye.
- Imaging: Mount with a coverslip using an aqueous mounting medium. Image the sections using a fluorescence microscope. Capture images of the nerve fascicles, epineurium, and any adjacent adipose tissue.[\[8\]](#)

- Analysis: Quantify the average fluorescence intensity of the nerve fascicles and compare it to the background fluorescence of surrounding adipose tissue to determine the SBR.[5][8]

Protocol 2: In Vivo Nerve Labeling via Systemic Administration

Objective: To visualize peripheral nerves in a live animal model following intravenous injection of an Oxazine derivative.

Materials and Reagents:

- Animal model (e.g., CD-1 mice or Sprague-Dawley rats).
- Oxazine 4 or other lead candidate derivative.
- Vehicle for injection (e.g., co-solvent formulation of PBS, ethanol, and Kolliphor HS 15).
- Anesthesia (e.g., isoflurane).
- Small animal fluorescence imaging system with NIR capabilities.

Procedure:

- Animal Preparation: Anesthetize the animal according to approved institutional protocols. Acquire baseline (pre-injection) color and fluorescence images of the surgical area of interest (e.g., brachial plexus or sciatic nerve region).
- Fluorophore Administration: Administer the Oxazine derivative intravenously (e.g., via tail vein injection). A typical dose for initial screening is 1 μmol in rats or 50-200 nmol in mice.[5][7][8]
- Incubation Period: Allow the fluorophore to circulate and accumulate in nerve tissue. The optimal imaging window for Oxazine 4 is approximately 4 hours post-injection, as this provides a high nerve-to-background signal.[5][7][9]
- Surgical Exposure: Re-anesthetize the animal and surgically expose the nerve or plexus of interest (e.g., brachial plexus, sciatic nerve).[7]

- **Imaging:** Using the fluorescence imaging system, acquire color and NIR fluorescence images of the exposed nerves and surrounding muscle and adipose tissues. For Oxazine 4, use an excitation wavelength around 616 nm and capture emission around 635 nm.[8]
- **Analysis:** After imaging, quantify the SBR by measuring the mean fluorescence intensity of the nerve and dividing it by the mean intensity of adjacent muscle or fat.[8]
- **Confirmation (Optional):** Following euthanasia, resect the fluorescent nerve and surrounding tissues for ex vivo microscopy and immunohistochemical validation.[9]

Protocol 3: Immunohistochemical Co-localization with Myelin Basic Protein (MBP)

Objective: To confirm that the fluorescent signal from the Oxazine derivative co-localizes with the myelin sheath of the nerve.

Materials and Reagents:

- Resected nerve tissue from Protocol 2.
- Cryostat and slides.
- Primary antibody: Rabbit anti-myelin basic protein (MBP).[9]
- Secondary antibody: Fluorescently-labeled goat anti-rabbit antibody (e.g., IRDye 800CW for a separate NIR channel).[9]
- Blocking solution (e.g., normal goat serum).
- DAPI or Hoechst for nuclear counterstain.
- Fluorescence microscope with multiple filter sets (one for the Oxazine dye, one for the secondary antibody, one for DAPI).

Procedure:

- **Tissue Sectioning:** Prepare 10 μm cryosections from the resected nerve tissue as described in Protocol 1.[9]

- **Blocking:** Permeabilize the sections and block non-specific antibody binding using a suitable blocking buffer for 1 hour.
- **Primary Antibody Incubation:** Incubate the sections with the primary anti-MBP antibody overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the sections with PBS, then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.[9]
- **Counterstaining & Mounting:** Perform a nuclear counterstain with DAPI or Hoechst, wash the slides, and mount with a coverslip.
- **Imaging:** Using a multi-channel fluorescence microscope, capture images in the channel corresponding to the Oxazine derivative, the channel for the MBP secondary antibody, and the channel for the nuclear stain.
- **Analysis:** Merge the images to determine if the signal from the Oxazine derivative spatially co-localizes with the MBP staining, which would confirm accumulation within the myelin sheath.

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